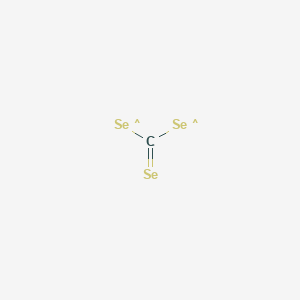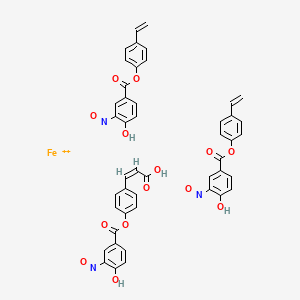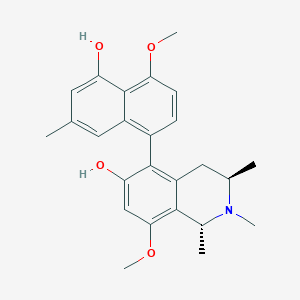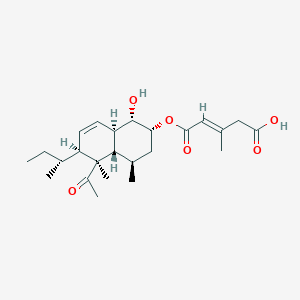
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide: is a synthetic compound belonging to the sulfonamide class of chemicals Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide can be synthesized through the reaction of sulfonyl chlorides with amines. This classic approach involves the following reaction:
RSO2Cl+R2′NH→RSO2NR2′+HCl
A base such as pyridine is typically added to absorb the hydrochloric acid generated during the reaction .
Industrial Production Methods: In industrial settings, the preparation of sulfonamides like this compound often involves the use of sodium sulfinates and amines. This method is efficient and environmentally friendly, providing a wide range of sulfonamide products in reasonable to excellent yields . Another method involves the condensation reaction of sulfanilamide with guanidine salts, which improves the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonamides.
Reduction: Reduction of sulfonamides to amines.
Substitution: Reaction with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Thiols and amines in the presence of oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include sulfenamides, sulfinamides, and sulfonamides .
Wissenschaftliche Forschungsanwendungen
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Employed in protein labeling and tracking interactions in cells or tissues.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the production of herbicides and pesticides.
Wirkmechanismus
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide exerts its effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is critical for the synthesis of folate in bacteria. By competing with p-aminobenzoic acid (PABA) for binding to DHPS, this compound effectively inhibits bacterial growth . This mechanism is similar to other sulfonamides, which are known for their bacteriostatic properties .
Vergleich Mit ähnlichen Verbindungen
- Sulfanilamide
- Sulfadiazine
- Sulfamethazine
Comparison: While 4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide shares structural similarities with other sulfonamides, it is unique in its specific applications and efficiency in various reactions. For instance, this compound is particularly effective in protein labeling and tracking interactions in cells, making it a valuable tool in molecular biology .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique properties and efficient synthesis methods make it a valuable asset in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
619267-15-1 |
|---|---|
Molekularformel |
C20H26N4O6S |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
4-(dibutylamino)-3,5-dinitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H26N4O6S/c1-3-5-12-22(13-6-4-2)20-18(23(25)26)14-17(15-19(20)24(27)28)31(29,30)21-16-10-8-7-9-11-16/h7-11,14-15,21H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
FYMAZDOJZUMVIY-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCCCN(CCCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Synonyme |
GB-II-150 N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Cycloheptyl-1-[4-(4-fluoro-phenoxy)-benzyl]-3-(2,4,6-trimethyl-phenyl)-urea](/img/structure/B1251657.png)




